LIT-001 (free base) LIT-001 (free base) LIT-001 is the first potent nonpeptide agonist of oxytocin receptor (OT-R).
Brand Name: Vulcanchem
CAS No.: 2245072-20-0
VCID: VC0533303
InChI: InChI=1S/C28H33N7O2S/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37)/t24-/m0/s1
SMILES: CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C
Molecular Formula: C28H33N7O2S
Molecular Weight: 531.7 g/mol

LIT-001 (free base)

CAS No.: 2245072-20-0

Cat. No.: VC0533303

Molecular Formula: C28H33N7O2S

Molecular Weight: 531.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

LIT-001 (free base) - 2245072-20-0

Specification

CAS No. 2245072-20-0
Molecular Formula C28H33N7O2S
Molecular Weight 531.7 g/mol
IUPAC Name (2S)-2-(dimethylcarbamothioyl)-N-[[2-methyl-4-(1-methyl-4,10-dihydropyrazolo[4,3-c][1,5]benzodiazepine-5-carbonyl)phenyl]methyl]pyrrolidine-1-carboxamide
Standard InChI InChI=1S/C28H33N7O2S/c1-18-14-19(11-12-20(18)15-29-28(37)34-13-7-10-24(34)27(38)32(2)3)26(36)35-17-21-16-30-33(4)25(21)31-22-8-5-6-9-23(22)35/h5-6,8-9,11-12,14,16,24,31H,7,10,13,15,17H2,1-4H3,(H,29,37)/t24-/m0/s1
Standard InChI Key AOPORIRPXVMWSL-DEOSSOPVSA-N
Isomeric SMILES CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCC[C@H]5C(=S)N(C)C
SMILES CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C
Canonical SMILES CC1=C(C=CC(=C1)C(=O)N2CC3=C(NC4=CC=CC=C42)N(N=C3)C)CNC(=O)N5CCCC5C(=S)N(C)C
Appearance Solid powder

Introduction

Chemical Properties and Structure

LIT-001 free base is a pyrazolobenzodiazepine derivative with a nonpeptide chemical structure, making it distinctly different from oxytocin itself. The compound has a molecular formula of C28H33N7O2S and a molecular weight of 531.67 g/mol, which is significantly lower than oxytocin's molecular weight of 1007 g/mol . This smaller molecular size contributes to its improved pharmacokinetic profile, including better blood-brain barrier penetration.

The compound exists in both free base form (discussed here) and as a trifluoroacetate salt (LIT-001 TFA). The free base refers to the neutral form of the amine in the molecule, as opposed to the salt form where the amine is protonated and paired with a counterion such as trifluoroacetate . The free base form (CAS No.: 2245072-20-0) differs from the trifluoroacetate salt (CAS No.: 2245072-21-1) in terms of molecular formula (C28H33N7O2S vs. C30H34F3N7O4S) and molecular weight (531.67 vs. 645.7 g/mol) .

Table 1: Chemical Properties of LIT-001 Free Base

PropertyValue
Molecular FormulaC28H33N7O2S
Molecular Weight531.67 g/mol
CAS Number2245072-20-0
TargetOxytocin Receptor
PathwayGPCR/G Protein

Pharmacological Profile

LIT-001 free base exhibits high specificity and potency as an oxytocin receptor (OT-R) agonist with an EC50 value of 55 nM and a Ki value of 226 nM . This makes it one of the most potent nonpeptide oxytocin receptor agonists described to date. The compound demonstrates high affinity and efficacy for both human and mouse oxytocin receptors, with EC50 values of 25 nM and 18 nM and Emax values of 96% and 95%, respectively .

Pharmacokinetics and Metabolism

One of the most significant advantages of LIT-001 free base over peptide oxytocin receptor agonists is its favorable pharmacokinetic profile. The compound demonstrates blood-brain barrier permeability, allowing it to reach central targets more effectively than oxytocin itself . Studies have shown that LIT-001 can be detected in both the brain tissue and cerebrospinal fluid (CSF) 60 minutes after intraperitoneal (i.p.) administration, with concentrations of 1.6 ± 0.8 and 7.4 ± 4.4 pmole/ml, respectively .

LIT-001 has a relatively long elimination half-life exceeding 2 hours in rodents, which contrasts sharply with the very short half-life of oxytocin and other peptidergic OT-R agonists (less than 15 minutes) . This extended half-life contributes to the prolonged duration of action observed with LIT-001. After 5 hours post-administration, most of the compound is found in urine (188951 ± 8475 pmole/ml), while levels in the CSF (1.5 ± 1.1 pmole/ml) and brain (0.6 ± 0.4 pmole/ml) are substantially reduced .

In vitro metabolism studies have shown that LIT-001 is very stable in human hepatocytes at 37°C, with no degradation observed after 2 hours of incubation . The compound shows limited interaction with cytochrome P450 enzymes, with no interaction with CYP 2C9 and 2D6, and only weak inhibition of CYP 1A2, 2C19, and 3A4 (IC50 values of 51, 21, and 11 μM, respectively) .

Receptor Selectivity and Off-Target Activity

LIT-001 free base has been extensively evaluated for potential off-target activity at a concentration of 5 μM. Testing against 24 G-protein-coupled receptors (GPCRs), 3 transporters, 10 enzymes, and 6 ion channels revealed minimal off-target effects .

Table 2: Off-Target Activity of LIT-001 at 5 μM

TargetEffect
24 GPCRsNo significant activity
TRPV1 receptorNo significant activity
Monoamine transportersNo significant uptake blockade
COX(1), PDE3A, Lck kinase, AChE, MAO-ANo significant inhibition (6.4-9.5%)
COX(2), PDE4D2Weak inhibition (24.6%, 23.1%)
Ion channels (hERG, GABAA, Cav1.2, etc.)No significant blockade

Dosage and Administration

In preclinical studies, LIT-001 has typically been administered via intraperitoneal (i.p.) injection at doses ranging from 10 to 20 mg/kg . At these doses, the compound effectively alleviated core symptoms in animal models of autism spectrum disorder and produced significant anti-hyperalgesic effects .

Table 3: Experimental Dosages Used in Animal Studies

ModelDosageRouteEffect
μ-opioid receptor knockout mice10-20 mg/kgi.p.Improved social interaction
MAM-treated ratsNot specified in search resultsNot specifiedPro-social and pro-cognitive effects
Pain modelsNot specified in search resultsi.p.Anti-hyperalgesic action (>5 hours)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator